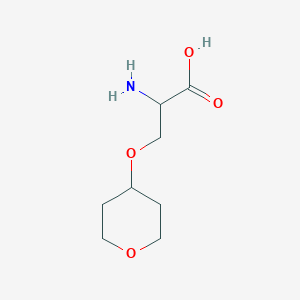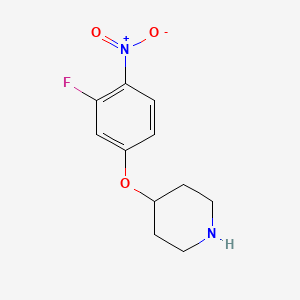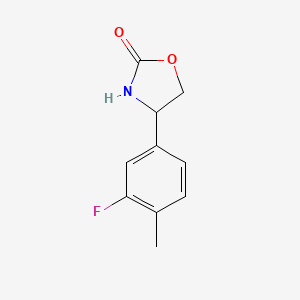![molecular formula C8H13N3 B13614266 1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13614266.png)
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a pyrazole moiety
Métodos De Preparación
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine typically involves the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxaldehyde under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting intermediate is then treated with an amine, such as cyclopropylamine, to yield the final product .
Análisis De Reacciones Químicas
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or cyclopropane ring are replaced with other groups.
Aplicaciones Científicas De Investigación
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine can be compared with other similar compounds, such as:
1-methyl-1H-pyrazole: A simpler compound with a pyrazole ring, used as a precursor in the synthesis of more complex molecules.
Cyclopropylamine: A compound with a cyclopropane ring and an amine group, used in various organic synthesis reactions.
Pyrazole derivatives: A broad class of compounds with diverse biological activities and applications in medicinal chemistry.
The uniqueness of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-amine lies in its combination of a cyclopropane ring and a pyrazole moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-[(1-methylpyrazol-3-yl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-11-5-2-7(10-11)6-8(9)3-4-8/h2,5H,3-4,6,9H2,1H3 |
Clave InChI |
QFCWHAXNUXQWDF-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)CC2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


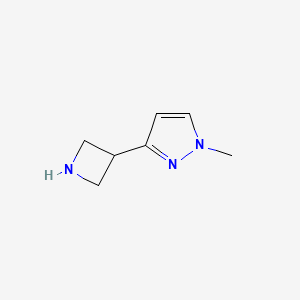
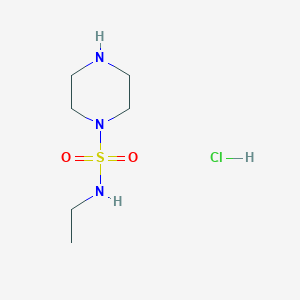
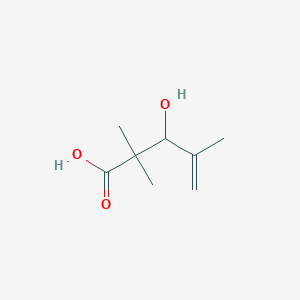
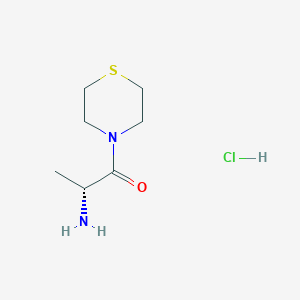

![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
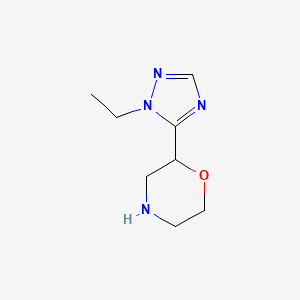

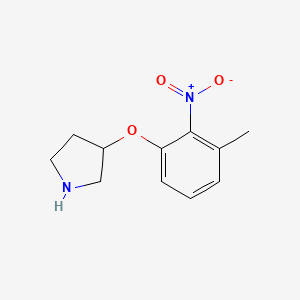
![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
